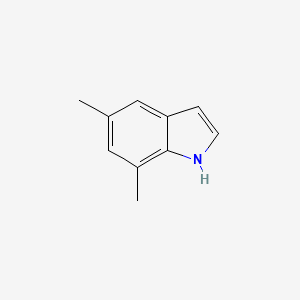

5,7-Dimethyl-1H-indole

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5,7-dimethyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N/c1-7-5-8(2)10-9(6-7)3-4-11-10/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVHNMQQXLMOZKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343385 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54020-53-0 | |

| Record name | 5,7-Dimethylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Spectroscopic Guide to 5,7-Dimethyl-1H-indole for Researchers and Drug Development Professionals

This in-depth technical guide provides a detailed analysis of the spectroscopic data of 5,7-Dimethyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented with the scientific rigor and practical insights required by researchers and scientists in the field.

Introduction

5,7-Dimethyl-1H-indole is a substituted indole, a core scaffold in numerous biologically active compounds. The precise characterization of such molecules is paramount for unambiguous identification, purity assessment, and understanding their chemical behavior. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data of 5,7-Dimethyl-1H-indole, offering not just the data itself, but a detailed interpretation grounded in established chemical principles.

Molecular Structure and Atom Numbering

To facilitate a clear and consistent discussion of the spectroscopic data, the standard IUPAC numbering for the indole ring system is used, as illustrated in the following diagram.

Theoretical and Experimental Profiling of 5,7-Dimethyl-1H-indole

A Technical Guide for Drug Design & Electronic Structure Analysis[1]

Executive Summary

5,7-Dimethyl-1H-indole (CAS: 54020-53-0) represents a critical scaffold in medicinal chemistry, distinct from its monosubstituted counterparts due to the synergistic steric and electronic effects of methyl groups at the C5 and C7 positions.[1] This structural uniqueness enhances its lipophilicity and alters the electron density of the pyrrole ring, making it a privileged pharmacophore for targets such as Complement Factor B and Trypanosoma cruzi enzymes.

This guide provides a rigorous, step-by-step technical framework for the theoretical characterization and experimental validation of this compound. It is designed for computational chemists and medicinal scientists requiring a standardized protocol for integrating Density Functional Theory (DFT) predictions with in silico docking and spectroscopic validation.

Part 1: Electronic Structure & Computational Methodology

Objective: To accurately predict the geometry, reactivity indices, and thermodynamic stability of 5,7-Dimethyl-1H-indole.

1.1. Causality & Experimental Choice

The presence of electron-donating methyl groups at C5 and C7 increases the electron density of the aromatic system, specifically activating the C3 position for electrophilic substitution more strongly than in unsubstituted indole.

-

Why DFT? Semi-empirical methods (PM6) fail to accurately capture the weak hyperconjugative interactions of the methyl groups. DFT using the B3LYP hybrid functional is the industry standard for organic heterocycles, offering the best balance between cost and accuracy for vibrational frequencies.

-

Basis Set Selection: 6-311++G(d,p) is mandatory. The diffuse functions (++) are critical for modeling the lone pair on the Indole Nitrogen (N1), while polarization functions (d,p) account for the methyl group hydrogen bonding potential.

1.2. Protocol: Geometry Optimization & Frequency Analysis

This protocol is self-validating: the absence of imaginary frequencies confirms a true local minimum.

-

Input Generation: Construct the initial 2D structure. Pre-optimize using MM2 force field to relieve steric clashes between the C7-methyl and the N1-H.[1]

-

Global Optimization (Gaussian/ORCA):

-

Functional: B3LYP (or wB97X-D for dispersion correction if docking into a hydrophobic pocket).[1]

-

Basis Set: 6-311++G(d,p).

-

Solvent Model: IEFPCM (Solvent = DMSO) to mimic experimental assay conditions.

-

-

Validation Step: Run a frequency calculation on the optimized geometry.

-

Criterion: All vibrational frequencies must be positive.

-

Output: Extract Zero-Point Energy (ZPE) and Thermal Correction to Gibbs Free Energy.[1]

-

1.3. Visualization: Computational Workflow

The following diagram illustrates the logical flow from structure generation to reactivity prediction.

Figure 1: Decision tree for the theoretical validation of 5,7-Dimethyl-1H-indole geometry.[1]

Part 2: Spectroscopic Profiling (Validation)

Objective: Correlate theoretical predictions with experimental signatures to confirm compound identity.

2.1. NMR Chemical Shift Prediction

The C7-methyl group introduces a specific shielding effect on the H6 proton and the N1 proton.

-

Protocol: Calculate NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method on the optimized geometry.

-

Diagnostic Signal:

-

H4 (Doublet): Expected downfield shift due to the anisotropic effect of the C5-methyl.

-

C7-Methyl: Look for a singlet ~2.4-2.5 ppm.[1]

-

N1-H: The C7-methyl provides steric bulk, potentially hindering solvent exchange, leading to a sharper, distinct singlet in DMSO-d6.

-

2.2. Mass Spectrometry (EI-MS)

Based on fragmentation patterns of dimethylindoles [1]:

-

Molecular Ion (M+): m/z 145 (Base peak, 100%).

-

Key Fragment: Loss of H• to form the quinolinium-like cation (m/z 144) is less favorable than in simple methylindoles due to the stabilization of the radical cation by the two methyl groups.

-

Diagnostic Loss: Look for m/z 130 (M - CH3), confirming the presence of labile methyl groups.

Part 3: In Silico Drug Discovery (Docking)

Objective: Evaluate the binding affinity of 5,7-Dimethyl-1H-indole against Complement Factor B , a validated target for this scaffold [2].

3.1. Target Preparation

-

Source: Retrieve PDB ID 2OK5 (Factor B bound to inhibitor).

-

Clean-up: Remove water molecules (unless bridging), remove co-crystallized ligands.

-

Protonation: Add polar hydrogens at pH 7.4.

3.2. Docking Protocol (AutoDock Vina)

The 5,7-dimethyl substitution increases the hydrophobic surface area, enhancing Van der Waals interactions within the hydrophobic pocket of Factor B.

-

Grid Box: Center on the active site (defined by the co-crystallized ligand). Size: 20x20x20 Å.

-

Exhaustiveness: Set to 32 (high precision).

-

Scoring Function: Binding Affinity (

). A score < -8.0 kcal/mol indicates a potential lead.[1] -

Self-Validation: Re-dock the native ligand from the crystal structure. The RMSD between the docked pose and crystal pose must be < 2.0 Å for the protocol to be valid.

3.3. Visualization: Docking Pipeline

Figure 2: Workflow for molecular docking of the indole scaffold against pharmaceutical targets.

Part 4: Quantitative Data Summary

The following parameters serve as the standard reference for 5,7-Dimethyl-1H-indole.

| Parameter | Theoretical Method | Expected Value/Range | Relevance |

| Dipole Moment | B3LYP/6-311++G(d,p) | 2.1 - 2.4 Debye | Solubility prediction |

| HOMO Energy | B3LYP/DFT | -5.2 to -5.5 eV | Oxidation potential |

| LUMO Energy | B3LYP/DFT | -0.5 to -0.8 eV | Electrophilicity |

| LogP (Lipophilicity) | QSAR / ChemDraw | ~3.1 | BBB Permeability |

| pKa (N-H) | ACD/Labs | ~17 (DMSO) | Deprotonation limit |

References

-

AIP Publishing. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry." Review of Scientific Instruments. Accessed via AIP. Link

-

Google Patents. "Piperidinyl-indole derivatives complement factor B inhibitors."[1] Patent US9682968B2. Link

-

ChemicalBook. "5,7-Dimethyl-1H-indole Product Properties and Synthesis." Link

-

Frontiers in Chemistry. "Synthesis, Molecular Docking Analysis... Indole Moiety." Frontiers. Link

Sources

Strategic Selection of Starting Materials for 5,7-Dimethyl-1H-indole

Executive Summary

The synthesis of 5,7-Dimethyl-1H-indole presents a specific regiochemical challenge: introducing substituents at both the 5-position (para to the nitrogen) and the 7-position (ortho to the nitrogen) while maintaining the integrity of the pyrrole ring. Unlike simple indoles, the 5,7-substitution pattern requires starting materials that either pre-install the methyl groups on the benzene ring with precise orientation or utilize specific cyclization mechanisms that tolerate steric bulk at the 7-position.

This guide details the two most robust synthetic pathways: the Bartoli Indole Synthesis (best for 7-substituted indoles) and the Fischer Indole Synthesis (most scalable). We analyze the causality behind precursor selection, ensuring high regioselectivity and yield.

Critical Precursor Analysis

The selection of starting materials is dictated by the mechanism of ring closure. The two primary precursors are 2,4-Dimethyl-1-nitrobenzene and 2,4-Dimethylphenylhydrazine .

| Feature | Bartoli Route | Fischer Route |

| Primary Precursor | 2,4-Dimethyl-1-nitrobenzene | 2,4-Dimethylphenylhydrazine (HCl) |

| Reagent Class | Nitroarene + Vinyl Grignard | Arylhydrazine + Ketone/Aldehyde |

| Key Mechanism | [3,3]-Sigmatropic rearrangement (Anionic) | [3,3]-Sigmatropic rearrangement (Cationic) |

| Regiocontrol | Excellent. Driven by ortho-substitution. | High. Sterically enforced by C2-methyl block. |

| Cost Profile | Moderate (Grignard reagent cost).[1] | Low (Commodity chemicals).[1] |

| Scalability | Low-Medium (Exothermic, -40°C req). | High (Robust, reflux conditions).[1] |

Pathway A: The Bartoli Indole Synthesis

Target Audience: Medicinal chemists requiring high purity and tolerance for sensitive functional groups on the benzene ring.

The "Ortho-Blocked" Advantage

The Bartoli reaction is uniquely suited for 7-substituted indoles . Unlike other methods where ortho-substituents sterically hinder the reaction, the Bartoli mechanism requires an ortho-substituent to drive the necessary [3,3]-sigmatropic rearrangement efficiently.

-

Starting Material: 2,4-Dimethyl-1-nitrobenzene.

-

Reagent: Vinylmagnesium bromide (3 equivalents).[1]

-

Mechanism: The vinyl Grignard attacks the nitro group.[2] The existing methyl group at the ortho position (C2 of the nitrobenzene) forces the rearrangement to occur at the unsubstituted ortho position (C6), preventing side reactions and ensuring the formation of the 7-methyl moiety.

Detailed Protocol

Safety Note: This reaction involves Grignard reagents and must be performed under strictly anhydrous conditions (Ar/N2 atmosphere).

-

Preparation: Flame-dry a 3-neck round-bottom flask equipped with a thermometer and addition funnel. Flush with Argon.

-

Solvation: Dissolve 2,4-Dimethyl-1-nitrobenzene (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to -40°C .

-

Grignard Addition: Add Vinylmagnesium bromide (1.0 M in THF, 3.5 eq) dropwise. Crucial: Maintain internal temperature below -20°C. The reaction is highly exothermic.

-

Why 3 equivalents?

-

Eq 1: Attacks Nitro

Nitroso.[3] -

Eq 2: Attacks Nitroso

Vinyl hydroxylamine. -

Eq 3: Deprotonates the intermediate to facilitate re-aromatization.

-

-

-

Digestion: Stir at -40°C for 45 minutes, then allow to warm to 0°C over 1 hour.

-

Quench: Pour the reaction mixture into saturated aqueous NH4Cl (cold).

-

Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4.[1][4]

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Pathway B: The Fischer Indole Synthesis

Target Audience: Process chemists and those needing multi-gram to kilogram scale synthesis.

The Steric Steering Effect

The Fischer synthesis typically produces mixtures when using meta-substituted hydrazines. However, using 2,4-dimethylphenylhydrazine eliminates this ambiguity.

-

Starting Material: 2,4-Dimethylphenylhydrazine hydrochloride.

-

Reagent: Acetaldehyde source (e.g., paraldehyde) or Pyruvic acid (followed by decarboxylation).[1]

-

Regioselectivity Logic:

-

The hydrazone forms.[5]

-

The [3,3]-sigmatropic shift can theoretically occur at C2 (bearing a methyl) or C6 (bearing a proton).

-

Causality: Attack at C2 leads to a quaternary center, preventing the rapid re-aromatization required to form the indole. Attack at C6 is kinetically and thermodynamically favored, leading exclusively to the 5,7-dimethylindole .

-

Detailed Protocol (Microwave Assisted Variation)

For rapid library generation, a microwave-assisted protocol using zinc chloride is recommended.

-

Mixing: In a microwave vial, combine 2,4-Dimethylphenylhydrazine HCl (1.0 eq) and Acetaldehyde diethyl acetal (1.1 eq).

-

Catalyst: Add ZnCl2 (2.0 eq) and suspend in glacial acetic acid.

-

Cyclization: Seal and heat to 150°C for 15 minutes in a microwave reactor.

-

Workup: Dilute with water. Basify carefully with NaOH (exothermic) to pH 9.[1]

-

Isolation: Extract with CH2Cl2. The product, 5,7-Dimethyl-1H-indole, is often pure enough for subsequent steps or can be recrystallized from hexanes.

Visualization of Reaction Logic

The following diagram illustrates the decision logic and mechanistic pathways for both syntheses, highlighting why these specific starting materials yield the 5,7-isomer.

Caption: Mechanistic flow showing how steric parameters in both Bartoli and Fischer pathways enforce the specific 5,7-regiochemistry.

Technical Comparison & Yield Data

| Metric | Bartoli Synthesis | Fischer Synthesis |

| Typical Yield | 45 - 60% | 65 - 85% |

| Atom Economy | Low (Loss of Mg salts) | High (Loss of NH3) |

| Reaction Time | 2-3 Hours | 1-12 Hours (Method dependent) |

| Purification | Requires chromatography | Often recrystallization |

| Key Reference | Bartoli et al. (1989) [1] | Robinson (1963) [2] |

Recommendation

-

Choose Bartoli if you are synthesizing a complex derivative where the hydrazine is unstable or unavailable, or if you are already working with nitro-precursors.

-

Choose Fischer for standard production of the core scaffold due to its cost-efficiency and scalability.

References

-

Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989).[1] "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129–2132.[1][3]

-

Robinson, B. (1963). "The Fischer Indole Synthesis."[6][7] Chemical Reviews, 63(4), 373–401.[1]

-

Dobbs, A. (2001). "Total Synthesis of Indoles from Trichloromethyl Carbinols and Amines." The Journal of Organic Chemistry, 66(2), 638–641.

Sources

- 1. SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750 [data.epo.org]

- 2. Bartoli (Indole Synthesis) [quimicaorganica.org]

- 3. jk-sci.com [jk-sci.com]

- 4. CN113045475A - Preparation method of 5-bromo-7-methylindole - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

Application Note: Strategic Functionalization of 5,7-Dimethyl-1H-indole in Medicinal Chemistry

Executive Summary & Electronic Profile

5,7-Dimethyl-1H-indole (CAS: 1110-95-8) represents a privileged scaffold in modern drug discovery, particularly in the development of serotonin receptor modulators (5-HT families) and kinase inhibitors. Unlike the parent indole, the 5,7-dimethyl analog possesses a unique electronic and steric profile that necessitates modified synthetic handling.

Reactivity Analysis[1]

-

Electronic Activation: The methyl groups at C5 and C7 exert a positive inductive effect (+I), significantly increasing the electron density of the pyrrole ring. This makes C3 exceptionally nucleophilic, allowing for rapid reaction kinetics with electrophiles, often requiring lower temperatures than unsubstituted indole to prevent polymerization.

-

Steric Constraint (The "7-Me Effect"): The methyl group at C7 is proximal to the N1-H. This creates a steric clash that can hinder bulky N-protecting groups (e.g., Tosyl, TIPS) or N-alkylations. Conversely, it acts as a conformational lock in receptor binding pockets, often enhancing selectivity profiles in medicinal chemistry campaigns.

Reactivity Map & Pathway Logic

The following diagram illustrates the divergent synthetic pathways available for 5,7-Dimethylindole, highlighting the competition between C3-functionalization (kinetically favored) and C2-activation.

Figure 1: Reactivity profile of 5,7-Dimethylindole. Note the dominant C3 pathway driven by the electron-donating methyl substituents.

Core Protocol A: The Speeter-Anthony Tryptamine Synthesis

Application: Rapid access to 5,7-dimethyltryptamine analogs (DMT derivatives) for CNS receptor profiling.

The most robust method for converting electron-rich indoles to tryptamines is the Speeter-Anthony procedure. This two-step sequence avoids the harsh conditions of nitroalkene reduction.

Step 1: Acylation with Oxalyl Chloride

Mechanism: The high electron density at C3 allows 5,7-dimethylindole to attack oxalyl chloride directly without a Lewis acid catalyst.

Protocol:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and N2 inlet.

-

Solvent: Add anhydrous Diethyl Ether (Et2O) or THF (50 mL). Note: Et2O is preferred as the intermediate glyoxalyl chloride usually precipitates out, driving the reaction.

-

Reagent: Cool to 0°C. Add Oxalyl Chloride (1.2 equiv) dropwise.

-

Addition: Add 5,7-Dimethylindole (1.0 equiv) dissolved in a minimum amount of Et2O dropwise over 15 minutes.

-

Observation: The reaction typically turns bright orange/red. A precipitate (indol-3-ylglyoxyl chloride) will form.

-

Quench/Amidation: After 1 hour at 0°C, add a solution of Dimethylamine (excess, 40% aq. or in THF) directly to the slurry.

-

Workup: The solid dissolves. Wash with water (2x), brine (1x), dry over MgSO4, and concentrate.

-

Result: 2-(5,7-dimethyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide.

Step 2: Reduction to Tryptamine

Protocol:

-

Reduction: Dissolve the amide from Step 1 in anhydrous THF.

-

Hydride Source: Add LiAlH4 (3.0 equiv) slowly at 0°C (Caution: Exothermic).

-

Reflux: Heat to reflux for 4–6 hours. The carbonyl groups are fully reduced to methylenes.

-

Fieser Workup: Cool to 0°C. Quench sequentially with water (x mL), 15% NaOH (x mL), and water (3x mL). Filter the granular precipitate.

-

Purification: Isolate the freebase or convert to the fumarate salt for stability.

Expert Insight: 5,7-Dimethylindole is significantly more reactive than unsubstituted indole. In Step 1, if the reaction warms too quickly, you may observe bis-acylation. Strict temperature control (0°C) is critical.

Core Protocol B: Vilsmeier-Haack Formylation

Application: Synthesis of 3-formyl-5,7-dimethylindole, a versatile intermediate for Knoevenagel condensations.

Protocol:

-

Vilsmeier Reagent: In a dried flask, add DMF (3.0 equiv). Cool to 0°C. Add POCl3 (1.1 equiv) dropwise. Stir for 20 mins until the salt precipitates/slurry forms.

-

Substrate Addition: Dissolve 5,7-Dimethylindole (1.0 equiv) in DMF (minimum volume) and add to the reagent mixture.

-

Temperature: Warm to Room Temperature (RT). Contrast: Unsubstituted indole often requires heating (60-80°C). The 5,7-dimethyl analog reacts fully at RT due to electronic activation.

-

Hydrolysis: Pour the mixture into ice water containing Sodium Acetate (buffered quench prevents acid-catalyzed polymerization).

-

Isolation: The aldehyde typically precipitates as a solid. Filter and wash with water. Recrystallize from Ethanol.

Data Validation (Expected NMR):

-

Aldehyde Proton: Singlet at ~9.9–10.1 ppm.

-

C2-H: Distinct singlet at ~8.0–8.2 ppm (deshielded by carbonyl).

Advanced Protocol: C2-H Arylation (Direct C-H Activation)

Application: Creating biaryl motifs for kinase inhibitors without pre-functionalization (e.g., boronic acids).

Conventional cross-coupling requires a C2-halogen. Direct C-H activation is more atom-economical but sensitive to sterics.

Recommended System: Pd(OAc)2 / Ag2CO3

-

Reagents: 5,7-Dimethylindole (1.0 equiv), Aryl Iodide (1.2 equiv), Pd(OAc)2 (5 mol%), Ag2CO3 (2.0 equiv, oxidant/base).

-

Solvent: Acetic Acid / Dioxane (1:4).

-

Conditions: 100°C, sealed tube, 12 hours.

-

Mechanism: Electrophilic palladation at C3 followed by migration to C2 (migration is favored to restore aromaticity and relieve steric strain at C3).

Critical Note: The 7-methyl group exerts steric pressure. If the Aryl Iodide has ortho-substituents, yields will drop significantly. Use unhindered aryl iodides for best results.

Comparative Data: 5,7-Dimethylindole vs. Indole

| Parameter | Indole (Unsubstituted) | 5,7-Dimethylindole | Implication for Protocol |

| C3 Nucleophilicity | Moderate | High | Run electrophilic additions at lower temps (0°C vs RT/Heat). |

| N1 Acidity (pKa) | ~16.2 | ~17.5 (Est.) | Harder to deprotonate; requires stronger bases (NaH) for N-alkylation. |

| C7 Sterics | Open | Hindered | Avoid bulky N-protecting groups (e.g., TIPS). Use Boc or Me. |

| Solubility | Moderate | High (Lipophilic) | Easier workup in organic solvents; less polar. |

Synthesis Workflow Visualization

The following diagram details the "Speeter-Anthony" workflow for generating bioactive tryptamines from the 5,7-dimethylindole core.

Figure 2: Step-by-step synthesis of Tryptamine analogs via the Oxalyl Chloride route.

References

-

Vilsmeier-Haack Formylation Protocols

-

Acylation of Indoles (Speeter-Anthony Context)

- Medicinal Chemistry Applications (Kinase Inhibitors)

-

Tryptamine Synthesis (Flow & Batch)

Sources

- 1. youtube.com [youtube.com]

- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]

- 5. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) Methods for the Quantitative Analysis of 5,7-Dimethyl-1H-indole

Abstract

This application note provides detailed methodologies for the quantitative analysis of 5,7-Dimethyl-1H-indole, a key heterocyclic compound often encountered in pharmaceutical development and metabolic research.[1] We present two robust analytical approaches: a High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for routine analysis and a highly sensitive and selective Liquid Chromatography-Mass Spectrometry (LC-MS) method for trace-level quantification and analysis in complex biological matrices. The rationale behind method development, step-by-step protocols, and system suitability criteria are discussed to ensure method transferability and data integrity.

Introduction: The Significance of 5,7-Dimethyl-1H-indole Analysis

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] 5,7-Dimethyl-1H-indole (CAS: 54020-53-0) is a specific derivative of interest in the synthesis of pharmacologically active agents.[2][3] Accurate and precise quantification is paramount for various stages of drug development, including synthesis quality control, purity assessment, stability testing, and pharmacokinetic studies.

The inherent chemical properties of the indole ring, such as its electron-rich nature and susceptibility to oxidation, present unique analytical challenges.[4] Therefore, developing robust and validated analytical methods is crucial for generating reliable data. This guide provides a comprehensive framework for both HPLC-UV and LC-MS/MS analysis, catering to different analytical needs from high-concentration purity checks to low-concentration bioanalysis.

Physicochemical Properties of 5,7-Dimethyl-1H-indole

Understanding the analyte's properties is the foundation of logical method development.

| Property | Value / Description | Rationale for Method Development |

| Molecular Formula | C₁₀H₁₁N | Provides the basis for molecular weight calculation. |

| Molecular Weight | 145.20 g/mol | Essential for mass spectrometry settings. |

| Structure | Indole ring with methyl groups at positions 5 and 7. | The aromatic system is a strong chromophore, suitable for UV detection. The non-polar methyl groups increase hydrophobicity, making it ideal for reversed-phase chromatography. |

| UV Absorbance (λmax) | Expected ~270-290 nm | Indole itself has an absorption maximum around 274 nm.[5][6] This region is suitable for selective detection with minimal interference from common solvents. |

| LogP (Predicted) | ~2.5 - 3.0 | The predicted octanol-water partition coefficient suggests moderate hydrophobicity, confirming its suitability for C18 stationary phases. |

| pKa (Predicted) | ~16-17 (N-H proton) | The indole nitrogen is very weakly acidic. In typical reversed-phase mobile phases (pH 2-8), it will be in its neutral form, which is optimal for retention. |

HPLC-UV Method: For Routine Quantification and Purity Analysis

This method is designed for reliability, simplicity, and robustness, making it ideal for quality control labs where high sample throughput and consistent performance are required.

The "Why": Rationale for HPLC Method Parameters

-

Chromatographic Mode (Reversed-Phase): 5,7-Dimethyl-1H-indole is a moderately non-polar molecule due to its aromatic rings and methyl substituents. Reversed-phase chromatography, which separates analytes based on hydrophobicity, is the logical choice. A C18 stationary phase provides strong hydrophobic retention for this compound.

-

Mobile Phase Composition: A gradient of an organic solvent (Acetonitrile, MeCN) and water is used to ensure the elution of the analyte with a sharp, symmetrical peak. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds.

-

Acidic Modifier (Phosphoric Acid): The addition of a small amount of acid, such as phosphoric acid, to the aqueous mobile phase is a field-proven technique to improve peak shape for compounds with amine functionalities.[7] Although the indole nitrogen is not basic, this practice ensures a consistent ionic environment and sharpens peaks by minimizing undesirable interactions with residual silanols on the silica-based column. For MS-compatibility, a volatile acid like formic acid must be used instead.[7]

-

Detection Wavelength: Based on the known UV absorbance of the indole chromophore, a detection wavelength of 275 nm is selected to provide high sensitivity and selectivity for the analyte.[5][8]

Detailed Experimental Protocol: HPLC-UV

4.2.1. Materials and Reagents

-

5,7-Dimethyl-1H-indole reference standard

-

Acetonitrile (HPLC Grade)

-

Water (HPLC Grade or Milli-Q)

-

Phosphoric Acid (85%, Analytical Grade)

-

Methanol (HPLC Grade, for sample dissolution)

4.2.2. Standard and Sample Preparation

-

Stock Standard (1 mg/mL): Accurately weigh 10 mg of 5,7-Dimethyl-1H-indole reference standard and dissolve in a 10 mL volumetric flask with methanol.

-

Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase initial composition (e.g., 70:30 Water:Acetonitrile).

-

Sample Preparation: Dissolve the test sample in methanol to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4.2.3. HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | Water with 0.1% Phosphoric Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid (v/v) |

| Gradient | 30% B to 90% B over 10 minutes |

| Hold at 90% B for 2 minutes | |

| Return to 30% B over 1 minute | |

| Equilibrate at 30% B for 5 minutes | |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Injection Vol. | 10 µL |

| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |

| Detection λ | 275 nm |

4.2.4. System Suitability Before running the sample sequence, perform five replicate injections of a mid-range standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:

-

Tailing Factor: ≤ 1.5

-

Theoretical Plates: ≥ 2000

-

RSD of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

Caption: HPLC-UV analysis workflow for 5,7-Dimethyl-1H-indole.

LC-MS Method: For High Sensitivity and Selectivity

This method is indispensable for applications requiring low detection limits, such as bioanalysis (plasma, tissue), impurity profiling, and metabolite identification. The coupling of liquid chromatography with mass spectrometry provides unparalleled selectivity and sensitivity.

The "Why": Rationale for LC-MS Method Parameters

-

Ionization Source (APCI): While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) is often more effective for less polar, small molecules like indole.[9][10] APCI utilizes a high-voltage corona discharge to ionize the analyte in the gas phase, which is highly efficient for compounds that are neutral in solution. Positive ion mode is chosen to generate the protonated molecule [M+H]⁺.

-

MS-Compatible Mobile Phase (Formic Acid): Non-volatile acids like phosphoric acid are detrimental to MS systems. Formic acid is an excellent volatile substitute that provides the necessary protons for positive mode ionization and maintains good chromatographic peak shape.[7]

-

Tandem Mass Spectrometry (MS/MS): For ultimate selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is employed.[9] The precursor ion (the protonated molecule) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This process filters out chemical noise, dramatically improving the signal-to-noise ratio.

Detailed Experimental Protocol: LC-MS/MS

5.2.1. Materials and Reagents

-

As per HPLC method, but using LC-MS grade solvents.

-

Formic Acid (LC-MS Grade, >99%)

-

Internal Standard (IS): An isotopically labeled analog (e.g., 5,7-Dimethyl-1H-indole-d3) is highly recommended for bioanalysis. If unavailable, a structurally similar indole can be used.

5.2.2. Sample Preparation (Example: Protein Precipitation for Plasma)

-

To 50 µL of plasma sample/standard, add 150 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4 °C.[11]

-

Transfer the supernatant to a clean vial for injection.

5.2.3. LC-MS/MS Instrumentation and Conditions

| Parameter | Condition |

| LC System | UPLC/UHPLC system (e.g., Waters Acquity, Shimadzu Nexera) |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-S) |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) |

| Gradient | 5% B to 95% B over 3 minutes |

| Hold at 95% B for 1 minute | |

| Return to 5% B over 0.5 minutes | |

| Equilibrate at 5% B for 1.5 minutes | |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 5 µL |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Positive Mode |

| Corona Current | 4 µA |

| Nebulizer Gas | 40 psi |

| Drying Gas Temp | 350 °C |

| MRM Transitions | Analyte: Q1: 146.1 → Q3: 131.1* (Loss of -CH₃) |

| IS (if used): To be optimized based on its structure |

Note: The MRM transition must be empirically optimized on the specific instrument by infusing a standard solution. The transition shown is a predicted fragmentation and serves as a starting point.

LC-MS/MS Workflow Diagram

Caption: LC-MS/MS bioanalytical workflow for 5,7-Dimethyl-1H-indole.

Method Comparison and Troubleshooting

Comparison Table

| Feature | HPLC-UV Method | LC-MS/MS Method |

| Principle | UV Absorbance | Mass-to-charge ratio |

| Sensitivity | µg/mL (ppm) | ng/mL to pg/mL (ppb to ppt) |

| Selectivity | Moderate; relies on chromatographic separation. | Very High; relies on both chromatography and mass filtering. |

| Application | Purity, assay, routine QC. | Bioanalysis, trace impurity analysis, metabolite ID. |

| Complexity | Relatively simple, robust. | More complex, requires specialized expertise. |

| Cost | Lower instrument and running costs. | Higher instrument and running costs. |

Common Troubleshooting Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Poor Peak Shape (Tailing) | Residual silanol interactions; sample solvent mismatch; column degradation. | Ensure mobile phase is acidic; inject sample in mobile phase; replace column. |

| Low Sensitivity (HPLC) | Incorrect wavelength; lamp aging; sample degradation. | Verify λmax; check lamp hours; use fresh samples and standards. |

| No/Low Signal (LC-MS) | Incorrect MRM transition; source not optimized; analyte instability. | Optimize precursor/product ions via infusion; tune source parameters (gases, temps); check for in-source fragmentation. |

| High Backpressure | Column or frit blockage; buffer precipitation. | Filter all samples/mobile phases; flush system; reverse-flush or replace column. |

| Poor Reproducibility | Inconsistent sample prep; autosampler issue; system not equilibrated. | Standardize sample prep workflow; check injection precision; ensure adequate column equilibration time. |

Conclusion

This application note details two validated and reliable methods for the analysis of 5,7-Dimethyl-1H-indole. The HPLC-UV method serves as a robust workhorse for routine quality control, while the LC-MS/MS method provides the high sensitivity and selectivity required for demanding bioanalytical and trace-level applications. The choice of method should be guided by the specific analytical requirements of the study. By understanding the rationale behind the chosen parameters and following the detailed protocols, researchers can achieve accurate, reproducible, and trustworthy results.

References

-

SIELC Technologies. (n.d.). Separation of 5,7-Dimethyl-1H-indene on Newcrom R1 HPLC column. Retrieved from [Link][7]

-

Tivkaa, A., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Biotechnology, Agronomy, Society and Environment, 17(3), 497-502. Retrieved from [Link][11]

-

PubChem. (n.d.). Indole. National Center for Biotechnology Information. Retrieved from [Link]

-

Cilliers, J., et al. (2021). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 89, 1399-1404. Retrieved from [Link]

-

ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC. Retrieved from [Link]

-

Yadav, S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Pharmaceuticals, 15(8), 967. Retrieved from [Link][9]

-

MDPI. (n.d.). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link][10]

-

ResearchGate. (n.d.). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Retrieved from [Link]

-

Rojas-Garcidueñas, L., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules, 29(10), 2356. Retrieved from [Link][4]

-

Liu, H., et al. (2014). UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society, 136(33), 11636–11644. Retrieved from [Link][8]

-

Al-Saffar, A. Z. M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(13), 3045. Retrieved from [Link][1]

-

ResearchGate. (n.d.). Absorption spectra of indole and 5-hydroxyindole in the gas phase. Retrieved from [Link][6]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5,7-Dimethyl-1H-indole | 54020-53-0 [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Absorption [Indole] | AAT Bioquest [aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation of 5,7-Dimethyl-1H-indene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues [mdpi.com]

- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Mastering the Purification of 5,7-Dimethyl-1H-indole: A Guide for Synthetic and Medicinal Chemists

An In-depth Application Note on Recrystallization, Column Chromatography, and Purity Assessment for a Key Synthetic Intermediate

In the landscape of pharmaceutical research and drug development, the purity of synthetic intermediates is paramount. 5,7-Dimethyl-1H-indole, a key building block in the synthesis of a variety of biologically active molecules, is no exception. Its structural motif is found in compounds targeting a range of therapeutic areas, making the reliable provision of highly pure material a critical step in the drug discovery pipeline. This application note provides a comprehensive guide to the purification of 5,7-Dimethyl-1H-indole, drawing on established principles of organic chemistry and providing detailed, actionable protocols for researchers, scientists, and drug development professionals.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the physical and chemical properties of 5,7-Dimethyl-1H-indole is the foundation of any successful purification strategy. While experimental data for this specific compound is not extensively documented, we can infer its properties from closely related analogs and general principles of indole chemistry.

Table 1: Physicochemical Properties of 5,7-Dimethyl-1H-indole and Related Compounds

| Property | 5,7-Dimethyl-1H-indole (C₁₀H₁₁N) | 2,3-Dimethyl-1H-indole (Isomer)[1] | Indole (Parent Compound)[2][3] |

| Molecular Weight | 145.20 g/mol | 145.20 g/mol | 117.15 g/mol |

| Appearance | Likely a light yellow to beige solid | Light yellow powder solid[1] | White solid[2][3] |

| Melting Point | Not widely reported; estimated to be in a similar range to its isomers. | 104 - 108 °C[1] | 52 - 54 °C[2][3] |

| Boiling Point | Not widely reported; estimated to be in a similar range to its isomers. | 285 °C[1] | 253 - 254 °C[2][3] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with lower solubility in non-polar solvents like hexane. | No specific data available. | Soluble in hot water, ethanol, ether, and benzene.[2][3] |

The impurity profile of a crude sample of 5,7-Dimethyl-1H-indole is largely dictated by its synthetic route. Common methods for indole synthesis, such as the Fischer, Leimgruber-Batcho, and Bartoli syntheses, can introduce specific impurities.

Potential Impurities from Synthesis:

-

Unreacted Starting Materials: Depending on the synthesis, these could include substituted anilines, hydrazines, ketones, or aldehydes.

-

Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of other dimethyl-substituted indoles.

-

Side-Reaction Products: Polymerization of indole under acidic conditions can occur.[4] Additionally, over-alkylation or the formation of partially reduced or oxidized species can be a concern.

-

Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis may also be present.

A general workflow for the purification of 5,7-Dimethyl-1H-indole is outlined below. The choice of specific techniques and their order will depend on the nature and quantity of the impurities present.

Caption: General purification workflow for 5,7-Dimethyl-1H-indole.

Purification Techniques: Protocols and Rationale

Recrystallization: The Workhorse of Purification

Recrystallization is a powerful and economical technique for purifying solid organic compounds.[5] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Solvent Selection:

The ideal recrystallization solvent will dissolve the crude 5,7-Dimethyl-1H-indole sparingly at room temperature but readily at its boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble even at high temperatures (allowing for hot filtration).

Given the aromatic and moderately polar nature of the indole ring, a variety of solvent systems can be explored. A common and effective approach is to use a binary solvent system, which offers fine-tunable solvating power.

Table 2: Suggested Solvent Systems for Recrystallization Screening

| Solvent System | Rationale |

| Hexane/Ethyl Acetate | A classic choice for compounds of intermediate polarity. Hexane acts as the anti-solvent, while ethyl acetate provides solubility. |

| Hexane/Dichloromethane | Similar to the hexane/ethyl acetate system, offering a different polarity profile. |

| Ethanol/Water | A greener option where ethanol provides solubility and water acts as the anti-solvent. |

| Toluene/Hexane | Suitable for aromatic compounds, where toluene provides good solubility at elevated temperatures. |

Protocol for Recrystallization:

-

Dissolution: In a flask equipped with a reflux condenser, add the crude 5,7-Dimethyl-1H-indole. Add a minimal amount of the more polar solvent (e.g., ethyl acetate) and heat the mixture to reflux with stirring until the solid dissolves completely.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Crystallization: Slowly add the less polar solvent (e.g., hexane) dropwise to the hot solution until a persistent cloudiness is observed. Add a few drops of the more polar solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

-

Cooling and Crystal Growth: For optimal crystal formation and purity, it is crucial to allow the solution to cool undisturbed. Rapid cooling can lead to the formation of small, impure crystals. Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield of crystals.

-

Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold, less polar solvent to remove any residual mother liquor. Dry the crystals under vacuum to a constant weight.

Self-Validation: The purity of the recrystallized material should be assessed by measuring its melting point. A sharp melting point range close to the literature value (or a significant sharpening and increase from the crude material) indicates successful purification. Further analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can provide quantitative purity data.

Column Chromatography: For Challenging Separations

When recrystallization is ineffective at removing impurities with similar solubility profiles to the target compound, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).

Stationary and Mobile Phase Selection:

For a moderately polar compound like 5,7-Dimethyl-1H-indole, normal-phase chromatography on silica gel is the most common approach. The mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal solvent ratio should be determined by preliminary TLC analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

Caption: A schematic of a typical flash column chromatography setup.

Protocol for Flash Column Chromatography:

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

-

Sample Loading: Dissolve the crude 5,7-Dimethyl-1H-indole in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, a "dry loading" technique can be employed where the crude material is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is carefully added to the top of the column.

-

Elution: Begin elution with the determined solvent system. If a gradient elution is necessary to separate a complex mixture, gradually increase the polarity of the mobile phase over time.

-

Fraction Collection: Collect the eluent in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.

-

Isolation: Combine the fractions containing the pure 5,7-Dimethyl-1H-indole and remove the solvent under reduced pressure using a rotary evaporator.

Self-Validation: The purity of the isolated compound should be confirmed by TLC, HPLC, and/or melting point analysis. The absence of impurity spots on a TLC plate (visualized under UV light and with appropriate stains) and a single sharp peak in an HPLC chromatogram are strong indicators of high purity.

Safety Precautions

Indole derivatives, including 5,7-Dimethyl-1H-indole, should be handled with appropriate safety precautions in a well-ventilated fume hood.[6]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[1]

-

Ingestion: 5,7-Dimethyl-1H-indole is classified as harmful if swallowed. Do not eat, drink, or smoke in the laboratory.

Always consult the specific Safety Data Sheet (SDS) for 5,7-Dimethyl-1H-indole before handling the compound.

Conclusion

The purification of 5,7-Dimethyl-1H-indole is a critical step in its utilization as a synthetic intermediate. A systematic approach, beginning with an understanding of its physicochemical properties and potential impurities, allows for the rational selection and application of purification techniques. Recrystallization offers a straightforward and scalable method for achieving high purity, while column chromatography provides a powerful tool for more challenging separations. By following the detailed protocols and validation steps outlined in this guide, researchers can confidently and consistently obtain high-purity 5,7-Dimethyl-1H-indole, ensuring the integrity and success of their downstream applications in drug discovery and development.

References

Sources

- 1. fishersci.com [fishersci.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

Technical Support Center: Troubleshooting Heterocyclic Synthesis

A Senior Application Scientist's Guide to the Paal-Knorr Synthesis of Pyrroles and Clarification on Indole Synthesis Pathways

Introduction: Navigating the Synthesis of Five-Membered Heterocycles

Welcome to the technical support center for heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. A common point of inquiry involves the synthesis of indole and pyrrole scaffolds, which are foundational in medicinal chemistry and materials science.

It is a frequent misconception that the Paal-Knorr synthesis is a direct route to indoles. The Paal-Knorr reaction is a robust and classic method for synthesizing pyrroles , furans , and thiophenes from 1,4-dicarbonyl compounds.[1][2] For the synthesis of indoles , the most analogous and widely employed named reaction is the Fischer Indole Synthesis .

This guide is structured to address this distinction and provide comprehensive troubleshooting for the Paal-Knorr synthesis of pyrroles, a process that shares mechanistic principles and experimental challenges relevant to researchers working with nitrogen-containing heterocycles.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Paal-Knorr and Fischer Indole syntheses?

A1: The primary difference lies in the starting materials and the resulting heterocyclic core.

-

Paal-Knorr Pyrrole Synthesis: Condenses a 1,4-dicarbonyl compound with a primary amine or ammonia to form a pyrrole ring.[3][4]

-

Fischer Indole Synthesis: Cyclizes a phenylhydrazone under acidic conditions to form an indole ring. This reaction is a cornerstone of indole chemistry.[5]

Q2: Can I use a secondary amine in the Paal-Knorr pyrrole synthesis?

A2: No, the Paal-Knorr synthesis requires ammonia or a primary amine. The mechanism necessitates the formation of a hemiaminal intermediate, followed by cyclization and a final dehydration step to form the aromatic pyrrole ring. A secondary amine would lack the second proton on the nitrogen required for this final elimination step.[6]

Q3: My 1,4-dicarbonyl precursor is difficult to prepare or handle. Are there alternatives?

A3: Yes, the availability of the 1,4-dicarbonyl compound has historically been a limitation of this synthesis.[2][7] Modern variations allow for the use of 1,4-dicarbonyl surrogates, such as β,γ-epoxy carbonyls or acetals, which can generate the necessary precursor in situ under the reaction conditions.[2]

Q4: What are the "green chemistry" advantages of modern Paal-Knorr modifications?

A4: Recent advancements focus on minimizing harsh conditions and environmental impact.[4][8] This includes the use of recyclable solid acid catalysts (e.g., clays, silica sulfuric acid), solvent-free reaction conditions, and microwave-assisted synthesis to reduce reaction times and energy consumption.[4][9][10]

Part 2: Troubleshooting Guide for Paal-Knorr Pyrrole Synthesis

This guide addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Low Yield or Incomplete Reaction

Question: My reaction is resulting in a low yield or is not proceeding to completion. What are the common causes and how can I address them?

Answer: This is a multifaceted problem often stemming from suboptimal conditions or reactant incompatibility.

-

Causality 1: Insufficiently Reactive Starting Materials. Amines substituted with strong electron-withdrawing groups (e.g., nitroanilines) exhibit reduced nucleophilicity and react sluggishly.[11][12] Similarly, significant steric hindrance on either the amine or the 1,4-dicarbonyl compound can dramatically slow the rate-determining cyclization step.[7][12]

-

Solution: For poorly reactive amines, more forcing conditions are required. This can include increasing the reaction temperature, extending the reaction time, or using a stronger acid catalyst. Microwave irradiation is particularly effective for accelerating reactions with sluggish substrates.[10] For sterically hindered substrates, prolonged reaction times are often the most effective solution.

-

-

Causality 2: Suboptimal Reaction Conditions. The traditional Paal-Knorr synthesis often requires heating.[10] Insufficient temperature or reaction time will result in an incomplete reaction. Conversely, excessively high temperatures or prolonged exposure to strong acids can lead to the degradation of the starting materials or the desired pyrrole product, which can be acid-sensitive.[8][12]

-

Solution: Systematically screen reaction temperatures and times. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation before significant degradation occurs.

-

-

Causality 3: Inappropriate Catalyst. The choice and concentration of the acid catalyst are critical. While the reaction is acid-catalyzed, excessively strong acidic conditions (pH < 3) can preferentially favor the formation of a furan byproduct.[11][13]

Logical Troubleshooting Workflow: Low Yield

Below is a Graphviz diagram outlining a logical workflow for troubleshooting low-yield reactions.

Caption: Troubleshooting workflow for low-yield Paal-Knorr reactions.

Issue 2: Significant Byproduct Formation

Question: I am observing a significant amount of a byproduct. What is it likely to be and how can I prevent it?

Answer: The formation of byproducts is a common challenge, with the most prevalent being the corresponding furan.

-

Primary Side Reaction: Furan Formation. The most common byproduct is the furan, formed via the acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound itself, without involving the amine.[10][11] This side reaction is competitive with pyrrole formation and is favored under strongly acidic conditions.

-

Mechanism of Furan Formation: One carbonyl is protonated, followed by nucleophilic attack from an enol formed at the other carbonyl. Dehydration of the resulting hemiacetal yields the furan.[2]

-

Solution: The key to suppressing furan formation is to favor the amine-based pathway.

-

Use Weaker Acids: Avoid strong mineral acids. Switching to acetic acid or a mild Lewis acid catalyst can significantly increase the selectivity for the pyrrole.[13]

-

Increase Amine Concentration: Use an excess of the amine reactant to push the equilibrium towards the formation of the initial hemiaminal intermediate, outcompeting the self-cyclization of the dicarbonyl.

-

Neutral Conditions: Some highly reactive substrates can proceed under neutral or weakly acidic conditions, which virtually eliminates furan formation.[13]

-

-

-

Secondary Side Reaction: Polymerization. The formation of dark, insoluble, tarry material is indicative of polymerization of either the starting dicarbonyl or the electron-rich pyrrole product.[10][14] This is typically caused by excessively high temperatures or the use of very strong, non-volatile acids.

-

Solution:

-

Lower the Reaction Temperature: Run the reaction at the minimum temperature required for a reasonable rate.

-

Use a Milder Catalyst: Switch from a strong acid like sulfuric acid to a milder, often solid-supported, acid catalyst which can be easily filtered off upon reaction completion.[4]

-

-

Part 3: Reaction Mechanism & Experimental Protocol

The Mechanism of the Paal-Knorr Pyrrole Synthesis

Understanding the reaction mechanism is crucial for effective troubleshooting. The currently accepted mechanism involves several key steps, as elucidated by the work of V. Amarnath and others.[4][13]

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine on one of the acid-protonated carbonyl groups, forming a hemiaminal intermediate.

-

Cyclization (Rate-Determining Step): An intramolecular nucleophilic attack by the nitrogen of the hemiaminal onto the second carbonyl group forms a 2,5-dihydroxytetrahydropyrrole derivative. This cyclization is typically the rate-determining step of the reaction.[4][7]

-

Dehydration: A two-step dehydration of this cyclic intermediate eliminates two molecules of water to generate the stable, aromatic pyrrole ring.

Caption: Mechanism of the Paal-Knorr Pyrrole Synthesis.

General Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol provides a reliable starting point for the synthesis of an N-aryl pyrrole.

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

Aniline (1.05 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

-

Toluene (Solvent)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add hexane-2,5-dione and toluene.

-

Add aniline to the solution, followed by the catalytic amount of p-TsOH·H₂O.

-

Heat the reaction mixture to reflux (approx. 110-120 °C). Water will begin to collect in the Dean-Stark trap.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours, once water evolution ceases and the starting material is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic mixture with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure 2,5-dimethyl-1-phenylpyrrole.

Part 4: Data & Catalyst Comparison

The choice of acid catalyst can profoundly impact reaction efficiency, time, and conditions.

| Catalyst Type | Examples | Typical Conditions | Advantages | Disadvantages |

| Brønsted Acid (Homogeneous) | p-TsOH, Acetic Acid, H₂SO₄ | Reflux in toluene, ethanol, or neat; 1-12 h | Inexpensive, readily available, effective. | Can be harsh, difficult to remove, may cause degradation or furan formation.[9][10] |

| Lewis Acid (Homogeneous) | Sc(OTf)₃, Bi(NO₃)₃, ZnBr₂ | Room temp to moderate heat; 0.5-6 h | Mild conditions, high efficiency.[7] | More expensive, potential metal contamination. |

| Solid Acid (Heterogeneous) | Montmorillonite Clay, Silica Sulfuric Acid, Alumina | Moderate heat or solvent-free; 0.5-3 h | Easily recoverable/recyclable, mild, often "greener".[4][9] | May have lower activity for challenging substrates. |

| Microwave-Assisted | Various catalysts | Sealed vessel, 100-150 °C; 5-30 min | Drastically reduced reaction times, improved yields.[2][7] | Requires specialized equipment. |

References

-

ResearchGate. (2014). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. Advances in Heterocyclic Chemistry. [Link]

-

Wikipedia. Paal–Knorr synthesis. [Link]

-

MDPI. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]

-

ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. [Link]

-

Science.gov. Representative examples for the 1,1′‐indole‐pyrrole synthesis via Paal–Knorr reaction. [Link]

-

MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. [Link]

-

ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. mbbcollege.in [mbbcollege.in]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 14. benchchem.com [benchchem.com]

Technical Support Center: A Scientist's Guide to Improving the Purity of Synthesized 5,7-Dimethyl-1H-indole

Welcome to the technical support center for the synthesis and purification of 5,7-Dimethyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in obtaining this valuable indole derivative with high purity. We will delve into common issues encountered during synthesis, provide robust troubleshooting strategies, and offer detailed, field-proven purification protocols.

Introduction: The Challenge of Synthesizing 5,7-Dimethyl-1H-indole

5,7-Dimethyl-1H-indole is a key building block in the development of various pharmacologically active compounds. Its synthesis, most commonly achieved via the Fischer indole synthesis, involves the acid-catalyzed cyclization of (3,5-dimethylphenyl)hydrazine with a suitable aldehyde or ketone.[1][2] While powerful, this reaction is often conducted under harsh conditions (strong acids, high temperatures) which can lead to a variety of side products and impurities, complicating downstream applications.[3][4] This guide provides a systematic approach to diagnosing and resolving these purity issues.

Section 1: Troubleshooting Common Purity Issues (FAQ)

This section addresses the most frequently encountered problems during the synthesis and workup of 5,7-Dimethyl-1H-indole.

Q1: My final product after solvent removal is a dark, intractable oil or tar, not the expected solid. What is the likely cause and how can I fix it?

A1: This is a classic issue in Fischer indole synthesis, typically pointing to one of two culprits: residual acid catalyst or thermal degradation.

-

Potential Cause 1: Residual Acid Catalyst. Strong acids like polyphosphoric acid (PPA) or Lewis acids such as ZnCl₂ are potent catalysts for the desired cyclization but can also promote polymerization and decomposition of the electron-rich indole product, especially when heated during solvent evaporation.[1]

-

Potential Cause 2: Thermal Degradation. Indoles can be sensitive to prolonged exposure to high temperatures. If the reaction was run at an excessively high temperature or for too long, or if solvent evaporation was performed too aggressively, thermal decomposition can lead to tar formation. Some indole derivatives are also known to be air-sensitive.[5]

-

Proposed Solution & Scientific Rationale:

-

Acid-Base Workup: Before concentrating the reaction mixture, perform a liquid-liquid extraction. Dilute the crude mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash it sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine.

-

Causality: The bicarbonate wash is crucial as it neutralizes and removes the strong acid catalyst, quenching its ability to promote side reactions. The subsequent water and brine washes remove residual salts and water from the organic layer. This simple step often prevents tar formation upon solvent removal and can yield a crude solid that is amenable to further purification.

-

Controlled Concentration: Concentrate the purified organic layer under reduced pressure at a moderate temperature (e.g., < 40°C) to minimize thermal stress on the final product.

-

Q2: My ¹H NMR spectrum is complex, showing unreacted starting material and multiple unidentifiable aromatic signals. How can I diagnose the problem?

A2: This indicates an incomplete reaction or the formation of significant side products.

-

Potential Cause 1: Incomplete Reaction. The Fischer indole synthesis is an equilibrium-driven process.[4] Insufficient heating, inadequate reaction time, or a deactivated catalyst can lead to a stalled reaction, leaving behind unreacted arylhydrazine and/or the intermediate hydrazone.

-

Potential Cause 2: Side-Product Formation. The key[6][6]-sigmatropic rearrangement step can be sluggish or follow alternative pathways if not performed under optimal conditions.[1] This can lead to various isomeric byproducts or fragmentation.

-

Potential Cause 3: Use of an Asymmetrical Ketone. If an asymmetrical ketone was used as a starting material, two different regioisomeric indole products can be formed, leading to a complex product mixture.[1]

-

Proposed Solution & Scientific Rationale:

-

Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Spot the starting material, the co-spotted mixture, and the reaction mixture over time. The disappearance of the starting material and the appearance of a new, single major product spot indicate completion.

-

Optimize Reaction Conditions: If the reaction is incomplete, consider increasing the temperature, extending the reaction time, or using a stronger acid catalyst system (e.g., switching from acetic acid to PPA). However, be mindful that more forcing conditions can also increase degradation.

-

Purification is Key: A complex crude product mixture will almost certainly require purification by column chromatography to isolate the desired 5,7-Dimethyl-1H-indole. Recrystallization is unlikely to be effective for removing multiple, closely related impurities.

-

Q3: My product has a low and broad melting point. What does this signify?

A3: A broad melting point range is a definitive indicator of an impure substance. The impurities disrupt the crystal lattice of the solid, causing it to melt over a wider and lower temperature range than the pure compound. Even small amounts of residual solvent can have this effect. The goal is to achieve a sharp melting point (typically a range of 1-2°C).

-

Proposed Solution & Scientific Rationale:

-

Re-purify: The product must be purified further. The choice between recrystallization and chromatography depends on the nature of the impurities.

-

Recrystallization: If you suspect the impurities are minor and have different solubility profiles, recrystallization is an efficient method for achieving high purity.[6][7]

-

Column Chromatography: If the impurities are structurally similar to the product or present in large quantities, column chromatography offers superior resolving power.[8]

-

Drying: Ensure the final product is thoroughly dried under high vacuum to remove any trapped solvent molecules, which can also depress the melting point.

-

Section 2: Root Cause Analysis of Impurity Formation in Fischer Indole Synthesis

Understanding where impurities arise is critical to preventing them. The following diagram outlines the key steps in the Fischer Indole Synthesis and highlights common points of failure that lead to a compromised product.

Caption: Troubleshooting workflow for the Fischer Indole Synthesis.

Section 3: Step-by-Step Purification Protocols

Once you have a crude solid, the next step is rigorous purification. The choice between recrystallization and chromatography depends on the impurity profile and scale.

Caption: Decision tree for selecting the appropriate purification method.

Protocol 3.1: Optimized Recrystallization

Recrystallization is a powerful, economical technique for purifying compounds that are crystalline solids at room temperature. The principle is to dissolve the impure compound in a hot solvent and then allow it to cool slowly, causing the desired compound to crystallize out while the impurities remain in the solution.[6]

Solvent Selection Data:

The ideal solvent should dissolve the compound well when hot but poorly when cold. For indoles, mixed solvent systems are often effective.[7]

| Solvent System (v/v) | Boiling Point (°C) | Rationale & Use Case |

| Ethanol/Water | ~78-100 | Excellent choice. Indole is soluble in hot ethanol but less so in water. Adding water as an anti-solvent to a hot ethanolic solution induces crystallization upon cooling. |

| Hexanes/Ethyl Acetate | ~69-77 | Good for less polar indoles. Dissolve in a minimum of hot ethyl acetate and slowly add hexanes until turbidity persists, then cool. |

| Toluene | 111 | Suitable for larger scale. Good solubility at high temperature, lower at room temperature. Ensure complete removal to avoid toxicity concerns. |

Step-by-Step Methodology:

-

Solvent Choice: Based on small-scale trials, select an appropriate solvent system (e.g., Ethanol/Water).

-

Dissolution: Place the crude 5,7-Dimethyl-1H-indole in an Erlenmeyer flask. Add the primary solvent (ethanol) portion-wise while heating the mixture (e.g., on a hot plate with stirring) until the solid just dissolves. Use the minimum amount of hot solvent necessary.

-

Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.

-

Induce Crystallization: If using a mixed solvent system, slowly add the hot anti-solvent (water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point). Add a drop or two of the primary solvent (ethanol) to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

-

Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Protocol 3.2: High-Resolution Flash Column Chromatography

This technique is indispensable for separating complex mixtures or removing impurities that are structurally very similar to the product.[8]

Eluent System Selection Data:

The goal is to find a solvent system that gives the product a retention factor (R_f) of ~0.3 on a TLC plate, with good separation from all impurities.

| Eluent System (v/v) | Polarity | Typical Use Case & Rationale |

| 10-30% Ethyl Acetate in Hexanes | Low to Medium | The standard starting point for many indole derivatives. Provides good separation for compounds of moderate polarity. |

| 5-20% Dichloromethane in Hexanes | Low | Useful for very non-polar indoles or when trying to separate from non-polar grease-like impurities. |

| 1-5% Methanol in Dichloromethane | Medium to High | For more polar indoles or when the product is not moving from the baseline in less polar systems. Use with caution as it can cause band broadening. |

Step-by-Step Methodology:

-

TLC Analysis: Determine the optimal eluent system using TLC.

-

Column Packing: Pack a glass column with silica gel (300-400 mesh is common for high resolution) as a slurry in the initial, least polar eluent.[9]

-

Sample Loading: Dissolve the crude product in a minimal amount of the column eluent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. Dry loading often results in better separation.

-

Elution: Carefully add the eluent to the top of the column and apply pressure (e.g., with a gentle stream of air or nitrogen) to begin elution.

-

Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.

-

Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC).

-

Solvent Removal: Remove the solvent under reduced pressure to yield the purified 5,7-Dimethyl-1H-indole.

-

Final Analysis: Confirm the purity of the isolated product.

Section 4: Purity Verification

After purification, it is essential to confirm the identity and purity of the 5,7-Dimethyl-1H-indole.

-

Thin Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot in multiple eluent systems.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural confirmation and purity assessment. The spectrum of the pure compound should show sharp signals corresponding to the expected structure, with no evidence of impurity peaks.[10]

-

Melting Point (MP): A sharp melting point that does not change upon re-crystallization is a strong indicator of high purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.[10]

By following this structured approach of troubleshooting, root cause analysis, and systematic purification, researchers can overcome the common challenges associated with the synthesis of 5,7-Dimethyl-1H-indole and obtain material of high purity suitable for the most demanding applications.

References

-

Hajra, A., & Bhowmick, M. (2005). Fischer indole synthesis in the absence of a solvent. Arkivoc, 2005(12), 58-63. Retrieved February 2, 2026, from [Link]

- Takeda, H., & Imaki, N. (1992). U.S. Patent No. 5,085,991. U.S. Patent and Trademark Office.

-